6-(2-amino-5-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
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Overview
Description
6-(2-amino-5-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a heterocyclic compound that features a triazine ring fused with a thioxo group and a brominated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-amino-5-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-bromobenzonitrile and thiourea.
Cyclization Reaction: The reaction between 2-amino-5-bromobenzonitrile and thiourea in the presence of a base such as sodium ethoxide leads to the formation of the triazine ring.
Reaction Conditions: The reaction is usually carried out in an ethanol solvent at reflux temperature for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2-amino-5-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thioxo group can be oxidized to a sulfone or reduced to a thiol.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Scientific Research Applications
6-(2-amino-5-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: Explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(2-amino-5-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in microbial or cancer cell proliferation.
Pathways: The compound can inhibit key pathways such as DNA synthesis or protein synthesis, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-bromopyridine
- 2-amino-5-bromobenzophenone
- 2-amino-5-bromo-4,6-dimethylpyridine
Uniqueness
6-(2-amino-5-bromophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is unique due to its combination of a triazine ring with a thioxo group and a brominated phenyl ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
6-(2-amino-5-bromophenyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN4OS/c10-4-1-2-6(11)5(3-4)7-8(15)12-9(16)14-13-7/h1-3H,11H2,(H2,12,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMLNKSIEKWJSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NNC(=S)NC2=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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